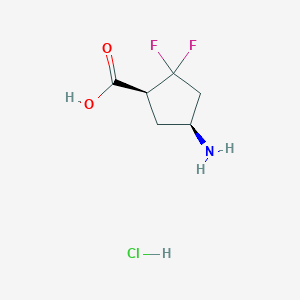
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with amino and difluoromethyl groups, as well as a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The initial step involves the construction of the cyclopentane ring through a cyclization reaction.
Introduction of Amino and Difluoromethyl Groups:
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-4-Aminocyclohexylacetic Acid Hydrochloride: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
Ambroxol Hydrochloride: Contains a similar amino group but differs in the overall structure and application.
Bromhexine Hydrochloride: Another compound with a similar amino group but different structural features and uses.
Uniqueness
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This feature sets it apart from other similar compounds and makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C6H10ClF2NO2 |
|---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
(1S,4S)-4-amino-2,2-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(9)1-4(6)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3-,4-;/m0./s1 |
InChI Key |
UISKAKPCYBBZBR-MMALYQPHSA-N |
Isomeric SMILES |
C1[C@@H](CC([C@@H]1C(=O)O)(F)F)N.Cl |
Canonical SMILES |
C1C(CC(C1C(=O)O)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















